Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Ethyl 9-oxo-3-azabicyclo[331]nonane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate can be achieved through several methods. One common approach involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Substitution: Michael reactions with α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.
Substitution: α,β-unsaturated carbonyl compounds in the presence of suitable catalysts.
Major Products
Scientific Research Applications
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for constructing complex molecular architectures.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism of action for ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it acts as a substrate for nitroxyl radicals like ABNO, which catalyze the conversion of alcohols to carbonyl compounds .
Comparison with Similar Compounds
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Another bicyclic compound with a similar core structure but different functional groups.
Indole-fused azabicyclo[3.3.1]nonane: A structurally related compound with an indole moiety, commonly found in biologically significant natural products.
These comparisons highlight the unique structural features and potential applications of this compound in various fields.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)11-5-3-4-8(9(11)13)6-12-7-11/h8,12H,2-7H2,1H3 |
InChI Key |
LOCVEGTXEXYNNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1=O)CNC2 |
Origin of Product |
United States |
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